

Commercial availability and suppliers of hexanoyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanoyl bromide*

Cat. No.: *B8684340*

[Get Quote](#)

Hexanoyl Bromide: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This in-depth technical guide explores the synthesis, properties, and reactivity of **hexanoyl bromide**, a valuable acylating agent in organic synthesis.

While direct commercial availability of **hexanoyl bromide** (CAS No. 51499-41-3) is limited, this guide provides detailed protocols for its *in situ* preparation and subsequent use in common chemical transformations. The information presented here is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

Hexanoyl bromide is a reactive acyl bromide. Below is a summary of its key computed physicochemical properties.

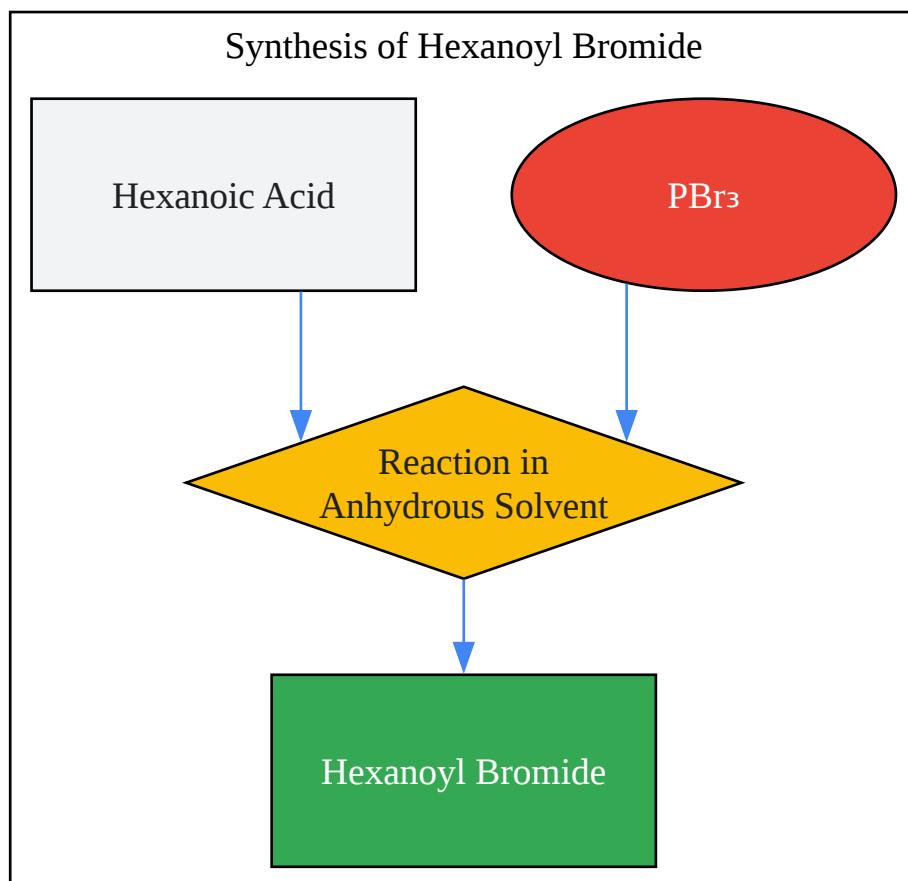
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ BrO	PubChem[1]
Molecular Weight	179.05 g/mol	PubChem[1]
CAS Number	51499-41-3	PubChem[1]
IUPAC Name	hexanoyl bromide	PubChem[1]
SMILES	CCCCCC(=O)Br	PubChem[1]

Synthesis of Hexanoyl Bromide

Hexanoyl bromide is typically synthesized from its corresponding carboxylic acid, hexanoic acid, using a brominating agent. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of Hexanoyl Bromide from Hexanoic Acid using PBr₃

This protocol is a generalized procedure based on established methods for the synthesis of acyl bromides from carboxylic acids.


Materials:

- Hexanoic acid
- Phosphorus tribromide (PBr₃)
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar

- Heating mantle
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve hexanoic acid in an anhydrous solvent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Addition of PBr_3 : Cool the solution in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction may occur.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- Work-up and Purification: Cool the reaction mixture to room temperature. The **hexanoyl bromide** can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

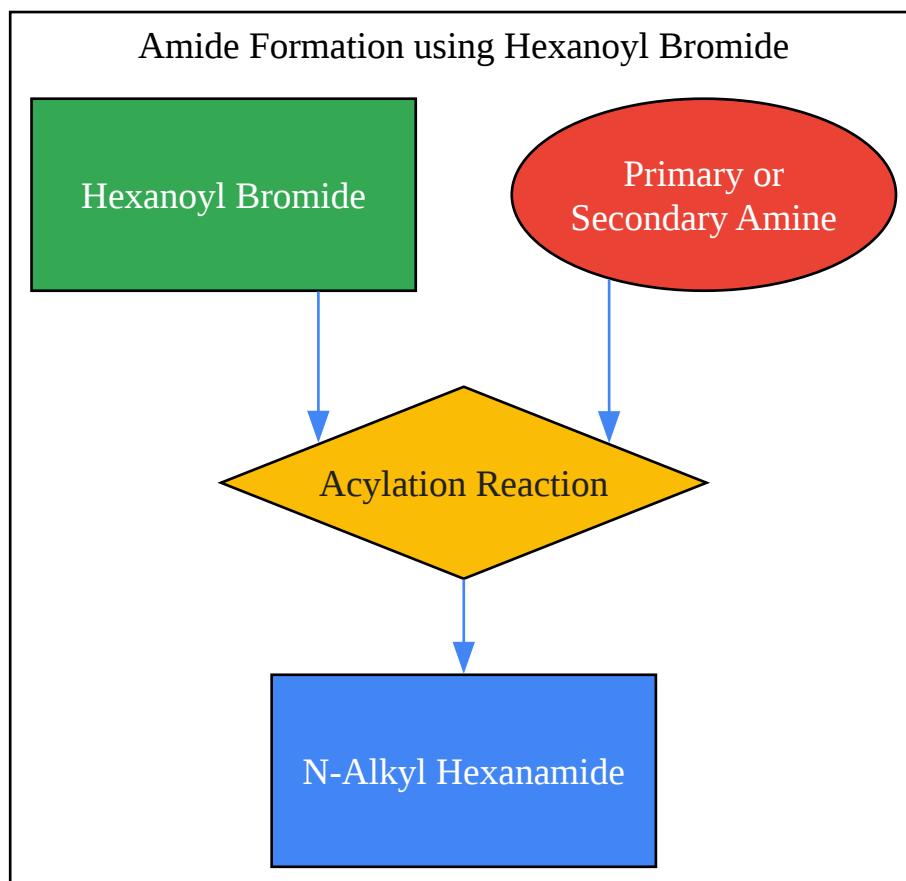
Synthesis of **Hexanoyl Bromide** from Hexanoic Acid.

Reactions of Hexanoyl Bromide

Hexanoyl bromide is a versatile reagent primarily used for acylation reactions. It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Experimental Protocol: Amide Formation from Hexanoyl Bromide and an Amine

This protocol outlines a general procedure for the synthesis of an N-alkyl hexanamide.


Materials:

- **Hexanoyl bromide**

- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
- Base (e.g., triethylamine or pyridine)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine and the base in the anhydrous solvent.
- Addition of **Hexanoyl Bromide**: Cool the solution in an ice bath. Slowly add a solution of **hexanoyl bromide** in the same anhydrous solvent to the stirred amine solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

General reaction scheme for amide formation.

Commercial Availability and Suppliers

As of late 2025, **hexanoyl bromide** is not widely listed as a stock item by major chemical suppliers. Researchers and drug development professionals will likely need to synthesize it *in situ* or commission a custom synthesis from a specialized chemical manufacturing organization. For related compounds, such as **2-bromohexanoyl bromide**, some suppliers can be identified through chemical sourcing platforms.

Purity Analysis

The purity of synthesized **hexanoyl bromide** should be assessed prior to its use. Common analytical techniques for purity determination of acyl halides include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the structure and identify any organic impurities.
- Infrared (IR) Spectroscopy: To confirm the presence of the acyl bromide carbonyl group (typically a strong absorption around 1800 cm^{-1}).

This technical guide provides a foundational understanding of **hexanoyl bromide** for its application in research and development. Given its limited commercial availability, the provided synthesis protocols are essential for its utilization in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanoyl bromide | C₆H₁₁BrO | CID 13226800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and suppliers of hexanoyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8684340#commercial-availability-and-suppliers-of-hexanoyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com